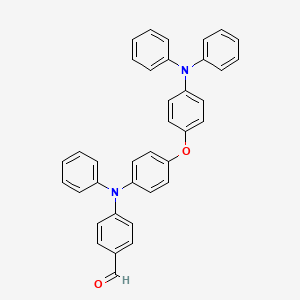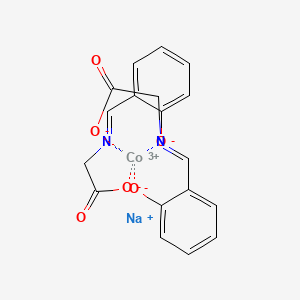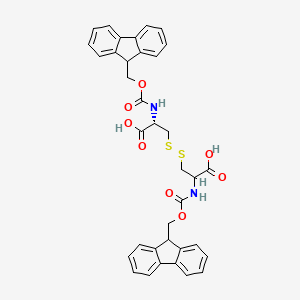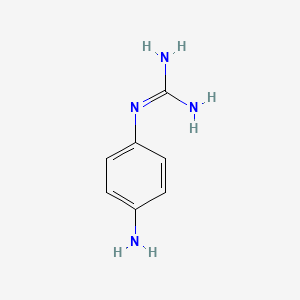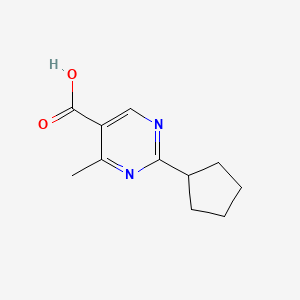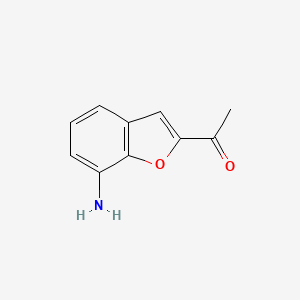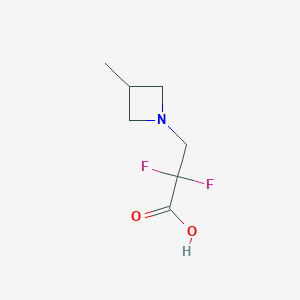
2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C₇H₁₁F₂NO₂ and a molecular weight of 179.16 g/mol . This compound is characterized by the presence of two fluorine atoms, a propanoic acid moiety, and a 3-methylazetidin-1-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid typically involves the reaction of 3-methylazetidine with a fluorinated propanoic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The 3-methylazetidin-1-yl group contributes to its unique chemical properties, allowing it to interact with various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-3-(3-ethylazetidin-1-yl)propanoic acid
- 2,2-Difluoro-3-(3-propylazetidin-1-yl)propanoic acid
- 2,2-Difluoro-3-(3-butylazetidin-1-yl)propanoic acid
Uniqueness
2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid is unique due to its specific combination of fluorine atoms and the 3-methylazetidin-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H11F2NO2 |
|---|---|
Peso molecular |
179.16 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(3-methylazetidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-5-2-10(3-5)4-7(8,9)6(11)12/h5H,2-4H2,1H3,(H,11,12) |
Clave InChI |
CHHULAUNJFBXKK-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C1)CC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


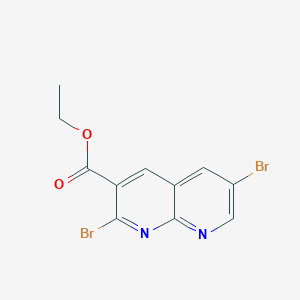
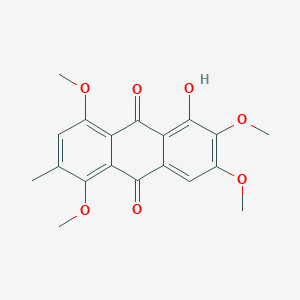


![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
